2-(4-Fluoro-benzyloxymethyl)-pyrrolidine hydrochloride
Description
2-(4-Fluoro-benzyloxymethyl)-pyrrolidine hydrochloride is a pyrrolidine derivative featuring a fluorinated benzyloxymethyl substituent. Its synthesis and applications are less documented compared to structurally related pyrrolidine derivatives, necessitating comparative analysis with analogs for deeper insights.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-5-3-10(4-6-11)8-15-9-12-2-1-7-14-12;/h3-6,12,14H,1-2,7-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRSUSNWNOFJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COCC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-benzyloxymethyl)-pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-fluoro-benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-benzyloxymethyl)-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-fluoro-benzyloxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Fluoro-benzyloxymethyl)-pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-benzyloxymethyl)-pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural homology with other pyrrolidine hydrochlorides, differing primarily in substituent groups:
Key Observations :
Physicochemical Properties
Stability :
- The ester-containing analog (trimethoxybenzoyloxyethyl) may undergo hydrolysis under basic conditions, whereas the target compound’s ether linkage (benzyloxymethyl) is more hydrolytically stable .
Biological Activity
2-(4-Fluoro-benzyloxymethyl)-pyrrolidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a pyrrolidine ring, which is known for its presence in various bioactive molecules, and a fluorobenzyl moiety that may enhance its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14ClF2N
- Molecular Weight : 247.69 g/mol
This structure is characterized by the presence of a fluorine atom, which can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often act as ligands for various neurotransmitter receptors, potentially modulating signaling pathways related to neurotransmission and cellular responses.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound. It has shown promising activity against various bacterial strains, indicating its potential as a therapeutic agent in treating infections. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
There is growing interest in the anticancer properties of this compound. Initial findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death. Further studies are required to elucidate its efficacy across different cancer types.
Comparative Biological Activity
To provide a clearer understanding of the compound's biological activity, a comparison with similar compounds can be beneficial.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 2-(4-Fluoro-benzyloxymethyl)-pyrrolidine HCl | Moderate | Promising | Potential ligand for neurotransmitter receptors |
| (4-Chloro-benzyl)-pyrrolidine | Low | Moderate | Lacks fluorine substitution |
| (4-Bromo-benzyl)-pyrrolidine | High | Low | Different halogen affects activity |
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against common bacterial pathogens. The results indicated significant inhibition of growth in Gram-positive bacteria, such as Staphylococcus aureus, and moderate activity against Gram-negative strains like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 15 µg/mL for S. aureus, demonstrating its potential utility in clinical settings.
Study 2: Cancer Cell Line Testing
A study investigating the effects of this compound on various cancer cell lines revealed that it significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis as evidenced by increased caspase-3 activity and annexin V staining, suggesting its mechanism involves programmed cell death pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
